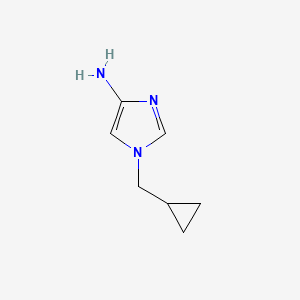

1-(Cyclopropylmethyl)-1H-imidazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the type of chemical reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications

Experimental and Theoretical Studies on Corrosion Inhibition

A study by Cruz et al. (2004) explored the electrochemical behavior of imidazoline derivatives, including 1-(Cyclopropylmethyl)-1H-imidazol-4-amine, as potential corrosion inhibitors in acid media. The research demonstrated that certain imidazoline compounds exhibit good corrosion inhibition properties, attributed to the active sites provided by nitrogen atoms and the plane geometry of the heterocyclic ring, facilitating coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Eco-friendly Synthesis Methods

Mehrabi et al. (2021) developed an eco-friendly approach for synthesizing 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles, demonstrating a two-step cyclo-condensation reaction. This method emphasizes sustainable chemistry practices by using less harmful reagents and conditions (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).

Synthesis of Derivatives for Potential Applications

Research by Yakovenko et al. (2020) on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through annulation of imidazole and pyrimidine rings opens up avenues for the creation of novel compounds with potential applications in medicinal chemistry and material science. This study highlights the versatility of imidazole derivatives in synthesizing complex heterocyclic structures (Yakovenko, Lukianov, Yagodkina-Yakovenko, Bol’but, & Vovk, 2020).

Catalytic Applications

Pouy et al. (2012) demonstrated the catalytic potential of N-heterocyclic carbene ligands in the intramolecular hydroalkoxylation and hydroamination of alkynes. This research provides insights into the mechanisms of these reactions and the efficiency of catalysts based on imidazole derivatives, showcasing their importance in synthetic organic chemistry (Pouy, Delp, Uddin, Ramdeen, Cochrane, Fortman, Gunnoe, Cundari, Sabat, & Myers, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(cyclopropylmethyl)imidazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTRGTVJXATEJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-1H-imidazol-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2893066.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2893071.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893074.png)

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)

![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)